molecular formula C9H9F3O2 B3380125 (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 1821843-86-0

(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B3380125
CAS No.: 1821843-86-0
M. Wt: 206.16 g/mol
InChI Key: LWOXLMRGAQEYMM-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol typically involves the introduction of the trifluoromethoxy group to a suitable precursor. One common method is the trifluoromethylation of phenolic compounds followed by reduction. The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of transition metal catalysts in the trifluoromethylation step can significantly improve the reaction rate and selectivity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property can facilitate its binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethoxy group in (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol imparts unique properties such as increased stability, lipophilicity, and reactivity compared to its analogs. These characteristics make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(1R)-1-[2-(trifluoromethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6,13H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOXLMRGAQEYMM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 2
(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.